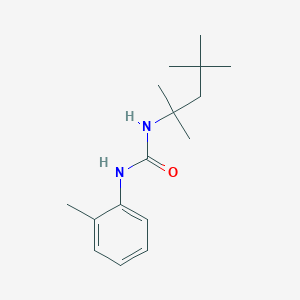![molecular formula C18H23Cl2NO B4230051 N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4230051.png)
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride
Overview
Description
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride is an organic compound that features a benzyl ether and a chlorobenzyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 2-hydroxy-5-chlorobenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-5-chlorobenzyl alcohol.
Amination: The benzyloxy intermediate is then reacted with 1-butanamine under reflux conditions to form N-[2-(benzyloxy)-5-chlorobenzyl]-1-butanamine.
Hydrochloride Formation: Finally, the amine product is treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and chlorobenzyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzyloxy)-5-fluorobenzyl]-1-butanamine hydrochloride
- N-[2-(benzyloxy)-5-bromobenzyl]-1-butanamine hydrochloride
- N-[2-(benzyloxy)-5-iodobenzyl]-1-butanamine hydrochloride
Uniqueness
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The specific combination of the benzyloxy and chlorobenzyl groups also contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO.ClH/c1-2-3-11-20-13-16-12-17(19)9-10-18(16)21-14-15-7-5-4-6-8-15;/h4-10,12,20H,2-3,11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIZRRFWYGFQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-(4-methylphenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4229980.png)
![N,N-dimethyl-4-[(3-nitrophenyl)sulfonyl]-1-piperazinesulfonamide](/img/structure/B4229991.png)
![2-[4-(1-ethyl-2,5-dioxopyrrolidin-3-yl)piperazin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B4229993.png)
![2,2-dimethyl-N-[(4-nitrophenyl)carbamothioyl]propanamide](/img/structure/B4229994.png)
![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4230001.png)
![5-{[(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4230006.png)
![ethyl 4-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4230010.png)

![METHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4230019.png)

![dimethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)terephthalate](/img/structure/B4230032.png)
![2,4-dichloro-N-(4-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4230039.png)
![ethyl 3-({[1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-(2-pyridinylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4230040.png)
